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gamma - Nonalactone - d4

Cat. No.: B591132
CAS No.: 1394230-27-3
M. Wt: 160.25
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Description

Contextualization of Deuterated Analogs in Scientific Inquiry

In the realm of scientific investigation, deuterated analogs are chemical compounds where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This subtle change in mass, without altering the chemical properties of the molecule, provides a powerful label for researchers. clearsynth.com The use of deuterium-labeled compounds is a well-established practice across numerous scientific disciplines, including pharmaceuticals, environmental science, and biochemistry. clearsynth.com These labeled compounds serve as internal standards, enabling researchers to distinguish between the standard and the analyte of interest with high specificity, which is crucial for accurate measurements. clearsynth.com

Role of Stable Isotope Labeling in Advanced Chemical Analysis

Stable isotope labeling is a fundamental technique in modern analytical chemistry, offering significant advantages in the identification and quantification of molecules within complex mixtures. imreblank.chacs.org The principle of isotope dilution assay (IDA), where a known amount of an isotopically labeled standard is added to a sample, is considered one of the most accurate methods for quantifying trace-level compounds. imreblank.ch This is because the labeled standard behaves almost identically to the native analyte during extraction and analysis, effectively compensating for any sample loss or matrix effects. clearsynth.comimreblank.ch This technique is particularly valuable in fields like food and beverage analysis, where it is used to determine the concentration of key aroma and flavor compounds. imreblank.chgcms.cztum.de

The use of deuterated standards, in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS), allows for highly selective and sensitive detection. oeno-one.eulcms.cz The mass difference between the deuterated standard and the native compound allows for their distinct detection by the mass spectrometer, leading to more reliable and reproducible quantitative results. lcms.cz

Scope and Significance of Gamma-Nonalactone-d4 as a Research Tool

Gamma-Nonalactone-d4, a deuterated form of gamma-nonalactone (B146572), has gained prominence as a research tool, primarily as an internal standard in stable isotope dilution assays. oeno-one.euresearchgate.net Gamma-nonalactone itself is a significant aroma compound found in a variety of foods and beverages, including wine, beer, and fruits, imparting a characteristic coconut-like, sweet, and fruity aroma. chromatographyonline.comnih.govresearchgate.netnih.govfraterworks.com Given its importance to the sensory profile of these products, accurate quantification is crucial for quality control and research into flavor chemistry.

The use of gamma-Nonalactone-d4 allows for the precise measurement of its non-deuterated counterpart in complex samples. oeno-one.euresearchgate.net A notable example is the synthesis and application of a novel isotopologue, ²H₂¹³C₂-γ-nonalactone, for the quantification of γ-nonalactone in New Zealand Pinot noir wines. researchgate.netnih.govnih.gov This research demonstrated the stability and suitability of the labeled compound as an internal standard, enabling accurate and reproducible quantification of γ-nonalactone even at low concentrations. researchgate.netnih.govnih.gov Such studies provide a robust methodology for further research into the impact of this aroma compound on the sensory properties of wine and other products. researchgate.netnih.gov

The application of gamma-Nonalactone-d4 and other deuterated lactones extends to the analysis of various food products, including dairy cream and cocoa, highlighting its versatility as a tool for flavor research. tum.deresearchgate.netacs.org

Data Tables

Physicochemical Properties of Gamma-Nonalactone and its Deuterated Analog

PropertyGamma-NonalactoneGamma-Nonalactone-d4
Chemical Formula C₉H₁₆O₂ nih.govsigmaaldrich.comC₉H₁₂D₄O₂ aromalab.de
Molecular Weight 156.22 g/mol nih.govsigmaaldrich.com160.25 g/mol (approx.)
CAS Number 104-61-0 nih.govsigmaaldrich.com1394230-27-3 aromalab.dedavinci-ls.com
Appearance Colorless to pale yellow liquid nih.govodowell.comNot specified
Odor Strong, coconut-like, creamy fraterworks.comnih.govchemicalbook.comNot specified

Research Findings on the Application of Deuterated Gamma-Nonalactone

Research AreaKey FindingsReference
Wine Analysis A novel isotopologue, ²H₂¹³C₂-γ-nonalactone, was synthesized and successfully used as an internal standard for the quantification of γ-nonalactone in New Zealand Pinot noir wines via SIDA-SPE-GC-MS. The method showed excellent linearity, reproducibility, and repeatability. Concentrations of γ-nonalactone in the analyzed wines ranged from 8.3 to 22.5 µg L⁻¹. researchgate.netnih.govnih.gov
Wine Analysis The concentration of γ-nonalactone was found to be significantly higher in botrytised wines compared to non-botrytised samples, suggesting that the fungus Botrytis cinerea plays a role in its formation. The robust SIDA method using ²H₂¹³C₂-γ-nonalactone allowed for analysis across different wine styles. oeno-one.eu
Flavor Chemistry Deuterated γ-lactones, including analogs of nonalactone, have been synthesized for use as internal standards in stable isotope dilution assays (SIDA) to quantify lactones in various food matrices. researchgate.netacs.org
General Analytical Chemistry Deuterated analogs, such as gamma-Nonalactone-d4, are crucial for accurate quantitative analysis in complex matrices by compensating for matrix effects and improving method validation in techniques like GC-MS and LC-MS/MS. clearsynth.comlcms.cz

Properties

CAS No.

1394230-27-3

Molecular Formula

C9H12D4O2

Molecular Weight

160.25

Purity

95% min.

Synonyms

gamma - Nonalactone - d4

Origin of Product

United States

Analytical Methodologies Employing Gamma Nonalactone D4

Principles of Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is a powerful analytical method for the precise quantification of chemical substances. britannica.comwikipedia.org This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte, such as gamma-nonalactone-d4, to a sample. This labeled compound, often referred to as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the presence of stable isotopes. lgcstandards.com

Theoretical Basis of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a primary method of chemical measurement that underpins the SIDA technique. up.ac.za The fundamental principle of IDMS involves creating a blend of the sample containing the analyte and a known amount of an isotopically enriched standard, often called a "spike." up.ac.zaosti.gov After allowing the spike to equilibrate with the sample, the altered isotopic ratio of the element or compound is measured using a mass spectrometer. osti.govfiveable.me

The initial amount of the analyte in the sample can then be calculated from the change in the isotopic ratio. wikipedia.org This method provides highly accurate and precise quantification because it is based on the measurement of isotope ratios rather than signal intensities, which can be influenced by various factors. wikipedia.orgfiveable.me

Advantages of Deuterated Internal Standards in Quantitative Analysis

The use of deuterated internal standards, like gamma-nonalactone-d4, offers significant advantages in quantitative analysis. clearsynth.comnih.gov These isotopically labeled compounds behave almost identically to their corresponding analytes during sample preparation, extraction, and chromatographic separation. waters.comannlabmed.org

Key advantages include:

Enhanced Precision and Accuracy: By acting as a calibration reference, deuterated standards help reduce measurement errors. clearsynth.com

Improved Method Robustness: Their use in method development and validation ensures the analytical procedure is reliable. clearsynth.com

Accurate Quantification: They enable the precise determination of an analyte's concentration by comparing its response to that of the internal standard. clearsynth.comlcms.cz

Compensation for Matrix Effects and Analyte Loss

A primary benefit of using deuterated internal standards is their ability to compensate for matrix effects and analyte loss during sample processing. fiveable.meclearsynth.com Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, arise from the presence of other compounds in the sample matrix. annlabmed.orgtandfonline.com Since the deuterated standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate results. waters.comannlabmed.org

Similarly, any loss of the analyte during extraction or other sample preparation steps is mirrored by a proportional loss of the deuterated standard. waters.com This ensures that the final calculated concentration is not skewed by incomplete recovery. fiveable.me

Spectrometric Techniques for Detection and Quantification

The detection and quantification of gamma-nonalactone (B146572), with the aid of its deuterated internal standard, are primarily accomplished using spectrometric techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. resolvemass.ca It is widely used for the analysis of volatile and semi-volatile compounds, making it ideal for the study of lactones like gamma-nonalactone. nih.govnih.gov In the context of analyzing gamma-nonalactone, GC-MS is employed to separate it from other components in a sample before it enters the mass spectrometer for identification and quantification. nih.govnih.gov The use of a deuterated internal standard, such as gamma-nonalactone-d4, is critical for achieving accurate quantification in complex matrices like wine and biological samples. nih.govnih.gov

Table 1: Applications of GC-MS in the Analysis of γ-Nonalactone and Related Compounds

Application Matrix Key Findings Reference
Quantification of γ-lactones Australian Wines Developed stable isotope dilution assays for several γ-lactones, including γ-nonalactone, using deuterated analogues. Found γ-nonalactone to be common in both red and white wines. nih.gov
Quantification of γ-nonalactone New Zealand Pinot noir Synthesized a novel isotopically labeled standard for γ-nonalactone and quantified its concentration in various Pinot noir wines, with concentrations ranging from 8.3 to 22.5 µg L-1. nih.gov
Identification of odor-active compounds Freshly cooked non-scented rice Identified γ-nonalactone as an important odor-active compound using headspace SPME-GC-MS. The mass spectrum showed a characteristic ion peak at m/z 85. nih.govnih.gov
Electron Ionization (EI) and Chemical Ionization (CI) Modes

Within the mass spectrometer, different ionization techniques can be employed. Electron Ionization (EI) and Chemical Ionization (CI) are two common modes used in GC-MS analysis.

Electron Ionization (EI) is a hard ionization technique that involves bombarding molecules with high-energy electrons (typically 70 eV). researchgate.net This process results in the formation of a molecular ion and extensive fragmentation, creating a characteristic mass spectrum that can be used as a "fingerprint" for compound identification. nih.govresearchgate.net For N-acyl-L-homoserine lactones, a related class of compounds, EI-MS produces a common fragmentation pattern with a prominent ion at m/z 143. researchgate.net Studies on other lactones have also detailed their unique fragmentation pathways under EI conditions. nih.govresearchgate.net

Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte molecules through ion-molecule reactions. wikipedia.orgms-textbook.com This method imparts less energy to the analyte, resulting in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight of the compound. wikipedia.orgresearchgate.net The degree of fragmentation in CI can be controlled by selecting different reagent gases. littlemsandsailing.com CI is particularly advantageous for fragile molecules where EI does not produce a discernible molecular ion. wikipedia.org

Table 2: Comparison of EI and CI Ionization Modes

Feature Electron Ionization (EI) Chemical Ionization (CI)
Ionization Process High-energy electron bombardment Ion-molecule reactions with a reagent gas
Fragmentation Extensive Minimal, controllable
Molecular Ion Peak Often weak or absent Usually prominent
Primary Use Structural elucidation and identification Molecular weight determination

| Energy Transfer | High | Low |

Single Ion Monitoring (SIM) for Isotope Discrimination

In mass spectrometry (MS), Single Ion Monitoring (SIM) is a highly selective and sensitive mode of analysis. When coupled with Gas Chromatography (GC), it becomes a powerful tool for isotope discrimination. This technique is particularly valuable when using isotopically labeled internal standards like γ-nonalactone-d4.

The principle of SIM involves programming the mass spectrometer to detect only a few specific ion fragments rather than scanning the entire mass spectrum. For the analysis of γ-nonalactone, the characteristic ion peak is at a mass-to-charge ratio (m/z) of 85. nih.gov When γ-nonalactone-d4 is used as an internal standard, the mass spectrometer can be set to monitor both m/z 85 for the native compound and a different, specific m/z value corresponding to a key fragment of the deuterated standard. This allows for clear differentiation and independent quantification of both the analyte and the internal standard, even if they co-elute from the gas chromatograph.

This method significantly enhances the signal-to-noise ratio, leading to lower detection limits, often in the sub-nanogram range. scispace.com While SIM mode results in the loss of complete fragmentation patterns, its heightened sensitivity is essential for trace-level analysis in complex matrices. scispace.comnih.gov In a study on rum aroma, GC-MS analysis in SIM mode was used to scan for key identifying ions of various compounds and their corresponding isotopic standards, enabling precise quantification. illinois.edu For instance, in the analysis of tea, selected ion monitoring (SIM) mode covering a mass range of m/z 30 to 500 was employed for both identification and quantification. mdpi.com

A key advantage of using a stable isotope-labeled standard like γ-nonalactone-d4 is that it behaves almost identically to the analyte of interest during sample preparation and analysis, thus effectively compensating for any analyte loss or matrix effects. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly versatile and powerful analytical technique widely used in food analysis for its sensitivity, selectivity, and flexibility. mdpi.comnih.gov It is particularly effective for the analysis of non-volatile and thermally labile compounds. While GC-MS is more common for volatile compounds like γ-nonalactone, LC-MS/MS can be employed, especially when analyzing complex food matrices where minimal sample preparation is desired. lcms.cz

The use of an internal standard like γ-nonalactone-d4 is critical in LC-MS/MS to ensure accuracy and precision by correcting for variations during the analytical process, including matrix effects which can suppress or enhance the analyte signal. mdpi.com The technique's ability to perform targeted analysis through modes like Selected Reaction Monitoring (SRM) enhances selectivity and lowers detection limits. chromatographyonline.com

Recent advancements in LC-MS, such as the use of ultra-high-pressure techniques and highly efficient columns, have expanded its capability to analyze complex metabolites. nih.gov Technologies like online sample preparation using turbulent flow chromatography can be coupled with LC-MS/MS to automate and streamline the analysis of contaminants in food, reducing manual labor and increasing throughput. lcms.cz

Integration with Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

In a typical GC-O setup, the effluent from the GC column is split, with one portion going to a standard detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can detect and describe the odors of the eluting compounds. pfigueiredo.org The use of an internal standard, such as γ-nonalactone-d4, is essential for quantitative and semi-quantitative GC-O methods like Aroma Extract Dilution Analysis (AEDA). d-nb.info In AEDA, a series of dilutions of the sample extract are analyzed by GC-O, and the highest dilution at which an odor is still detectable is recorded as the flavor dilution (FD) factor. mdpi.com This FD factor is proportional to the odor activity value (OAV) of the compound. pfigueiredo.org

By correlating the retention time of a detected odor with the mass spectrum from the MS detector, specific aroma compounds can be identified. nih.gov For instance, γ-nonalactone has been identified as a key odorant with a sweet, coconut-like aroma in freshly cooked non-scented rice using GC-O. nih.gov The integration of GC-O with MS and the use of isotopic standards provide a powerful platform for characterizing the key aroma compounds in complex food and beverage matrices. cabidigitallibrary.org

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate and concentrate γ-nonalactone and its deuterated standard from the sample matrix, thereby removing interferences and improving analytical sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds in various matrices. d-nb.infofrontiersin.org The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. d-nb.info Volatile analytes, like γ-nonalactone, partition between the sample matrix, the headspace, and the fiber coating. mdpi.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber, extraction temperature, and extraction time. mdpi.comnih.gov For instance, a DVB/CAR/PDMS fiber was found to be optimal for margarine volatiles at 47.54 °C for 33.63 minutes. nih.gov In the analysis of cheeses, a Carboxen/PDMS fiber at 50°C for 60 minutes yielded the best results. mdpi.com The addition of salt, such as saturated potassium chloride (KCl), to the sample can enhance the extraction of analytes by increasing their vapor pressure. cabidigitallibrary.orgcoresta.org

After extraction, the fiber is directly transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. d-nb.info HS-SPME is a non-exhaustive extraction technique, meaning that the amount of analyte adsorbed by the fiber is proportional to its initial concentration in the sample at equilibrium. d-nb.infofrontiersin.org

Table 1: HS-SPME Optimization Parameters from Various Studies

MatrixFiber TypeExtraction Temperature (°C)Extraction Time (min)Reference
MargarineDVB/CAR/PDMS47.5433.63 nih.gov
TrufflesCAR/PDMS5045 frontiersin.org
CheeseCarboxen/PDMS5060 mdpi.com
Yeast CultureNot Specified6010 cabidigitallibrary.org

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique for isolating and concentrating analytes from a liquid sample. sigmaaldrich.com It operates by passing the liquid sample through a cartridge containing a solid adsorbent (sorbent). sigmaaldrich.comknf.com The choice of sorbent depends on the chemical properties of the analyte and the matrix. For a moderately non-polar compound like γ-nonalactone in an aqueous matrix like wine, a reversed-phase sorbent such as C18 is commonly used. nih.gov

The SPE process typically involves four steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the cartridge, and the analytes are retained on the sorbent.

Washing: Interferences are washed away from the sorbent with a weak solvent.

Elution: The analytes of interest are recovered from the sorbent using a strong solvent. sigmaaldrich.com

SPE is highly effective for sample cleanup, trace enrichment, and solvent exchange. sigmaaldrich.com In the analysis of γ-nonalactone in Pinot noir wines, SPE was used prior to GC-MS analysis. chromatographyonline.comresearchgate.net A study on partially dealcoholized red wine utilized a 5g C18-endcapped cartridge to isolate the free volatile fraction, including γ-nonalactone. nih.gov The use of an isotopically labeled internal standard like γ-nonalactone-d4 during SPE is crucial to accurately account for any analyte loss during the multi-step process. chromatographyonline.comresearchgate.net

Solvent Extraction Methods

Solvent extraction is a traditional and fundamental technique for isolating compounds from a sample. It relies on the differential solubility of the analyte in two immiscible liquids, typically an aqueous phase and an organic solvent. For the extraction of aroma compounds like γ-nonalactone, solvents such as dichloromethane (B109758) are often employed. cabidigitallibrary.org

In a study on liquid malt (B15192052) extracts, solvent extraction followed by solvent-assisted flavor evaporation (SAFE) was used to isolate volatile compounds. d-nb.info SAFE is a gentle distillation technique that minimizes the formation of artifacts by operating under high vacuum and low temperatures. pfigueiredo.org Another approach involves steam distillation, where the volatile compounds are vaporized with steam, condensed, and then the aqueous distillate is extracted with a solvent. google.com

The choice of solvent and extraction conditions is critical to ensure efficient recovery of the target analyte while minimizing the co-extraction of interfering compounds. The addition of an internal standard like γ-nonalactone-d4 at the beginning of the extraction process is essential for accurate quantification, as it experiences the same extraction inefficiencies and losses as the native analyte.

Method Validation and Performance Characteristics

The use of gamma-Nonalactone-d4 and other isotopically labeled analogs as internal standards is central to robust analytical methods, particularly for the quantification of the native compound, gamma-nonalactone, in complex matrices. Method validation is a critical process that demonstrates the suitability of these analytical procedures for their intended purpose. This involves assessing several performance characteristics, including linearity, precision (reproducibility and repeatability), and sensitivity (limits of detection and quantification).

Assessment of Linearity and Calibration Models

Linearity is a fundamental performance characteristic that demonstrates the direct proportionality between the analytical response and the concentration of the analyte over a specified range. In methodologies employing deuterated gamma-nonalactone, linearity is typically established by constructing a calibration curve. This is achieved by analyzing a series of standards containing known concentrations of the target analyte (gamma-nonalactone) and a constant concentration of the isotopically labeled internal standard (e.g., gamma-Nonalactone-d4). The response is measured as the ratio of the analyte's peak area to the internal standard's peak area.

Studies utilizing Stable Isotope Dilution Assays (SIDA) coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) consistently report excellent linearity. For instance, a method developed for quantifying gamma-nonalactone in wine using a novel isotopologue (²H₂¹³C₂-γ-Nonalactone) as an internal standard demonstrated outstanding linearity over a concentration range of 0 to 100 µg/L. cncb.ac.cnoeno-one.eu Similarly, the development of SIDA for several gamma-lactones using ²H₇-analogues as internal standards also yielded highly accurate and reproducible methods with strong linear correlations. nih.govacs.org The correlation coefficient (R²) is the most common metric used to express linearity, with values close to 1.0 indicating a perfect linear relationship.

The data below summarizes findings from relevant research on the linearity of analytical methods for gamma-nonalactone quantification using deuterated internal standards.

Internal StandardAnalytical MethodConcentration Range (µg/L)Correlation Coefficient (R²)Source(s)
²H₂¹³C₂-γ-NonalactoneSIDA-SPE-GC-MS0–1000.9985 oeno-one.eu
HC-γ-NonalactoneSIDA-SPE-GC-MS0–100> 0.99 cncb.ac.cn
²H₇-γ-nonalactoneSIDA-GC-MSNot Specified≥ 0.999 nih.govacs.org
VariousGC-O / GC-MSNot Specified> 0.99 cabidigitallibrary.org

Evaluation of Reproducibility and Repeatability

The precision of an analytical method is described by its reproducibility and repeatability. Repeatability refers to the agreement between results of successive measurements carried out under the same conditions (e.g., same operator, same instrument, same day). Reproducibility, on the other hand, measures the agreement between results when the experimental conditions are varied (e.g., different operators, different instruments, different days). In the context of SIDA using gamma-Nonalactone-d4, these parameters demonstrate the reliability and consistency of the method.

The use of a deuterated internal standard is crucial for achieving high precision, as it effectively compensates for variations during sample preparation and instrumental analysis. Research on the quantification of gamma-nonalactone in Pinot noir wine reported excellent precision, with a reproducibility of 0.72% and a repeatability of 0.38%. cncb.ac.cnresearchgate.net These low percentages indicate a very high degree of precision. Methods developed for a range of gamma-lactones, including gamma-nonalactone, using ²H₇-analogues were also shown to be highly reproducible, with a standard deviation of less than or equal to 1%. nih.govacs.org

However, the choice of the deuterated standard is critical. One study noted that a synthesized d₆-γ-nonalactone analogue was found to be an inappropriate internal standard for analysis in wine due to the back-exchange of deuterium (B1214612) atoms in the wine matrix, which would compromise the reproducibility and accuracy of the results. ives-openscience.eu This highlights the importance of synthesizing stable isotopologues where the labels are not susceptible to exchange.

The table below presents reported precision data for methods employing deuterated gamma-nonalactone standards.

Internal StandardMatrixReproducibility (% RSD)Repeatability (% RSD)Source(s)
HC-γ-NonalactoneModel Wine0.720.38 cncb.ac.cnresearchgate.net
²H₇-γ-nonalactoneWhite & Red Wine≤ 1 (SD)Not Specified nih.govacs.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected and distinguished from background noise, though not necessarily quantified with acceptable precision. loesungsfabrik.denih.gov The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. loesungsfabrik.denih.gov

For methods employing gamma-Nonalactone-d4, the LOD and LOQ are determined by analyzing samples with progressively lower concentrations of the target analyte. These values are crucial for trace-level analysis, such as detecting flavor compounds in beverages or food. The determination can be based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is commonly used for LOD, or on the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.de

A SIDA-SPE-GC-MS method using ²H₂¹³C₂-γ-Nonalactone as an internal standard for wine analysis established a limit of detection of 0.4 µg/L. oeno-one.eu In a separate study where a surrogate internal standard (2-Octanol) was used because the d₆-γ-nonalactone analogue was unsuitable, the LOD for gamma-nonalactone was found to be 4.12 µg/L. ives-openscience.eu This comparison underscores the superior sensitivity typically achieved when a stable, co-eluting isotopically labeled internal standard is employed. In another analysis of volatile compounds in fruit, a general instrument detection limit was 0.1 ppb (µg/kg) and the limit of quantitation was 1 ppb. cabidigitallibrary.org

The following table summarizes the reported detection and quantification limits for gamma-nonalactone.

Internal Standard/MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Source(s)
²H₂¹³C₂-γ-NonalactoneWine0.4 µg/LNot Specified oeno-one.eu
2-Octanol (Surrogate IS)Wine4.12 µg/LNot Specified ives-openscience.eu
General GC-MSPawpaw Fruit0.1 µg/kg (0.1 ppb)1 µg/kg (1 ppb) cabidigitallibrary.org

Applications of Gamma Nonalactone D4 in Metabolomics Research

Tracing Metabolic Pathways and Intermediates

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics, providing a dynamic view of metabolic processes that is unattainable through the analysis of static metabolite concentrations alone. nih.govfrontiersin.org Deuterium-labeled molecules like gamma-nonalactone-d4 serve as powerful tracers to map the flow of metabolites and elucidate complex biochemical networks. acs.orgfrontiersin.org

By introducing gamma-nonalactone-d4 into a biological system, such as a microbial fermentation or cell culture, researchers can track its conversion into subsequent downstream metabolites. The deuterium (B1214612) atoms act as a "heavy" tag that can be easily detected and distinguished from the naturally occurring, non-labeled molecules by mass spectrometry. This technique allows for the unambiguous identification of products directly derived from the labeled precursor. nih.gov

For instance, studies on the biosynthesis of γ-nonalactone in yeast have identified pathways originating from linoleic acid, which is transformed through lipoxygenation and subsequent oxidation steps. researchgate.netresearchgate.net If gamma-nonalactone-d4 were introduced into such a system, its further metabolism could be investigated. Any deuterated compounds detected would confirm their origin from the initial labeled lactone, thereby mapping out its specific catabolic or biotransformation pathways. This approach is critical for discovering new metabolic routes and understanding how cells process specific compounds.

In complex biological matrices like food products, fermentations, or living organisms, a particular metabolite may be produced from multiple different precursor molecules or pathways. Distinguishing the contribution of each source is a significant challenge. Deuterium-labeled tracers provide a clear solution.

When gamma-nonalactone-d4 is added to a system, the deuterated metabolites it produces can be differentiated from the unlabeled (endogenous) pool of the same compounds. This allows researchers to precisely determine the origin of metabolites. For example, in wine or beer fermentation, γ-nonalactone can be formed by yeast from fatty acid precursors present in the grape must or malt (B15192052). mdpi-res.comresearchgate.net By supplementing the fermentation with gamma-nonalactone-d4, it becomes possible to track whether a downstream product is formed from the lactone itself or from other precursors, thus clarifying the metabolic network.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govbiosynsis.com It provides a quantitative understanding of the cellular economy, revealing how nutrients are allocated and processed through various pathways. nih.govmdpi.com Stable isotope tracers are essential for these studies. nih.gov

By monitoring the rate at which the deuterium label from gamma-nonalactone-d4 appears in downstream metabolites over time, researchers can calculate the flux through specific enzymatic reactions or entire pathways. nih.gov This dynamic information is crucial for understanding how metabolic networks respond to genetic modifications or changes in environmental conditions. mdpi.com For example, kinetic studies could reveal how quickly yeast cells reconsume γ-nonalactone, providing valuable data for optimizing the production of this flavor compound in industrial biotechnology. nih.govnih.gov

Research on Lactone Metabolism

The study of how lactones are synthesized and degraded is important for the food, fragrance, and pharmaceutical industries. uliege.bemdpi.com Deuterated substrates like gamma-nonalactone-d4 are particularly useful for dissecting the specific enzyme pathways and mechanisms involved in lactone metabolism.

Role of Specific Enzyme Pathways (e.g., β-oxidation, Acyl-CoA Oxidases)

The biosynthesis and degradation of many lactones are intrinsically linked to the β-oxidation pathway of fatty acids. mdpi.commdpi.comcdnsciencepub.com In yeasts such as Yarrowia lipolytica, long-chain fatty acids are shortened through successive cycles of β-oxidation. oup.com This process can lead to the formation of a 4-hydroxy acyl-CoA intermediate, which is the direct precursor that cyclizes to form a γ-lactone. oup.comasm.org

A key enzyme in this process is acyl-CoA oxidase (Aox), which catalyzes the first step of β-oxidation. nih.gov Different isoforms of Aox have varying specificities for fatty acid chain lengths. nih.govmdpi.com Research in Y. lipolytica has shown that Aox enzymes are not only involved in producing the lactone precursor but also in its subsequent degradation (reconsumption). nih.govnih.gov For instance, disrupting the POX3 gene, which codes for a short-chain-specific Aox, leads to significantly reduced reconsumption and higher accumulation of γ-decalactone, a close analog of γ-nonalactone. nih.govasm.org

Using gamma-nonalactone-d4 as a substrate in these yeast systems would allow researchers to precisely track its degradation. By monitoring the disappearance of the deuterated lactone and the appearance of its deuterated breakdown products, the specific roles of different Aox enzymes in lactone catabolism can be quantified.

Table 1: Role of Acyl-CoA Oxidase (Aox) Isozymes in Lactone Metabolism in Yarrowia lipolytica

Aox Isozyme (Gene)Substrate SpecificityRole in Lactone MetabolismEffect of DisruptionReference
Aox2 (POX2) Long-chain acyl-CoAsInvolved in the initial shortening of long-chain fatty acids to the C10 lactone precursor.Not specified for lactone reconsumption. nih.gov
Aox3 (POX3) Short-chain acyl-CoAsA key enzyme in the reconsumption (degradation) of γ-decalactone.Disruption leads to slower reconsumption and a 4-fold increase in γ-decalactone accumulation. nih.govnih.govmdpi.comasm.org
Other Aox (POX1, 4, 5) Various chain lengthsContribute to the overall β-oxidation flux.Mutants with no Aox activity could not reconsume γ-decalactone. nih.govnih.gov

Deuterated Substrates in Enzyme Mechanism Elucidation

Deuterated compounds are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, if the cleavage of a specific C-H bond is a rate-determining step in an enzymatic reaction, replacing that hydrogen with deuterium will slow the reaction down. By synthesizing gamma-nonalactone-d4 with deuterium atoms at specific positions and comparing its reaction rate with that of the non-labeled compound, researchers can pinpoint which C-H bonds are broken during the enzymatic process. nih.gov This information is vital for understanding the precise chemical steps an enzyme uses to transform its substrate. For example, if an enzyme hydroxylates the alkyl chain of the lactone as part of its degradation, placing deuterium at the target position would reveal if C-H bond activation is the slow step of the catalytic cycle. acs.org

Untargeted and Targeted Metabolomics Profiling

In the field of metabolomics, which involves the comprehensive study of small molecules or metabolites within a biological system, analytical precision and accuracy are paramount. Stable isotope-labeled internal standards are crucial tools for achieving reliable quantification and confident metabolite identification. Gamma-Nonalactone-d4, a deuterated form of the flavor-active compound γ-nonalactone, serves as an important internal standard, primarily in targeted metabolomics, although the principles of its use are relevant to the broader context of metabolic profiling.

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample, including unknown compounds, to identify metabolic changes associated with a specific state. creative-proteomics.comfrontiersin.org This hypothesis-generating approach requires robust quality control to manage analytical variability, often through the use of a cocktail of internal standards representing diverse chemical classes. d-nb.infogoettingen-research-online.de While the use of a single, specific standard like gamma-nonalactone-d4 is not a common strategy for broad, untargeted profiling, the principles of using isotopically labeled standards to correct for variations during sample preparation and analysis are fundamental to the field. thermofisher.comnih.gov In practice, untargeted studies often employ a range of deuterated standards, such as d4-citric acid, d4-lysine, and d10-leucine, to monitor the stability of the analytical platform. d-nb.infobiorxiv.org The primary application for gamma-nonalactone-d4, however, is found in targeted metabolomics.

Targeted metabolomics focuses on the precise measurement of a predefined group of known metabolites. scispace.com In this context, gamma-nonalactone-d4 is an ideal internal standard for the quantification of its non-deuterated analogue, γ-nonalactone, a significant aroma compound in various foods and beverages. The technique most commonly used is the stable isotope dilution assay (SIDA), where a known quantity of the deuterated standard is added to a sample before processing. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation. goettingen-research-online.de Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the non-labeled analyte to the labeled internal standard using mass spectrometry, researchers can accurately determine the concentration of the target compound, even in complex matrices. nih.gov

Detailed Research Findings

Research in food science has extensively utilized deuterated lactones for quantitative analysis. For instance, in the analysis of dairy products, which are rich in flavor-active lactones, stable isotope dilution assays are indispensable for accurate quantification due to the instability and low volatility of these compounds. animbiosci.org A study on dairy cream developed new synthetic routes for carbon-13 and deuterium-labeled lactones to quantify nine different lactones in a single analysis, demonstrating the power of this methodology. animbiosci.orgnih.gov

In the context of wine analysis, the quantification of γ-nonalactone is crucial for understanding its contribution to the aroma profile, often described with "coconut," "sweet," and "stone fruit" notes. A novel isotopologue, ²H₂¹³C₂-γ-nonalactone, was synthesized and used in a SIDA-SPE-GC-MS (Stable Isotope Dilution Analysis-Solid Phase Extraction-Gas Chromatography-Mass Spectrometry) method to quantify γ-nonalactone in New Zealand Pinot noir wines. biorxiv.orgmdpi.com This method demonstrated excellent linearity and reproducibility, allowing for the accurate measurement of γ-nonalactone concentrations ranging from 8.3 to 22.5 µg/L. biorxiv.orgmdpi.com The same robust SIDA method was later applied to investigate the impact of Botrytis cinerea ("noble rot") on γ-nonalactone concentrations in various New Zealand white wines, showcasing the method's versatility across different wine styles and matrices. nih.gov

The following tables summarize key findings from studies that have employed deuterated γ-nonalactone or similar labeled lactones for targeted quantification.

Table 1: Application of Deuterated Lactones in Wine Analysis

Study FocusLabeled Standard UsedAnalytical MethodKey FindingsReference
Quantification of γ-nonalactone in NZ Pinot Noir²H₂¹³C₂-γ-nonalactoneSIDA-SPE-GC-MSConcentrations ranged from 8.3 to 22.5 µg/L. Method showed excellent linearity (R² > 0.99) and reproducibility (0.72%). biorxiv.org, mdpi.com
Impact of Botrytis cinerea on γ-nonalactone in NZ white wines²H₂¹³C₂-γ-nonalactoneSIDA-SPE-GC-MSThe robust SIDA method was suitable for analyzing diverse wine styles with varying sugar and ethanol (B145695) levels. nih.gov
Determination of oak lactones in barrel-aged wines[²H₄]cis-oak lactone and [²H₄]trans-oak lactoneGC-MSA rapid and accurate method for quantifying oak lactones in wine and oak extracts was developed. mdpi.com

Table 2: Application of Deuterated Lactones in Food and Beverage Analysis

Study FocusLabeled Standard UsedAnalytical MethodKey FindingsReference
Quantification of nine lactones in dairy creamCarbon-13-labeled γ-lactones and deuterium-labeled δ-lactonesGC×GC-TOF-MSDeveloped new synthetic routes for labeled lactones to enable reliable quantification in a single run. Heat treatment significantly increased lactone concentrations. nih.gov, animbiosci.org
Analysis of volatile compounds in yogurtd4-δ-decalactoneGC-MSUsed as an internal standard in the untargeted volatile analysis of yogurts produced with different bacterial strains. admin.ch
Aroma analysis in strawberry nectarsNot specified as an internal standard, but measured as an aroma compoundGC-MSγ-Decalactone concentrations correlated significantly with the color stability of the nectar after storage. mdpi.com

These studies underscore the critical role of deuterated standards like gamma-nonalactone-d4 in targeted metabolomics. They provide the accuracy and reliability needed to elucidate the role of specific metabolites in complex biological and food systems. While its application in untargeted metabolomics is not explicitly documented, its function in targeted analysis exemplifies the importance of stable isotope labeling for robust and reproducible metabolomics research.

Applications of Gamma Nonalactone D4 in Flavor and Aroma Chemistry Research

Quantitative Analysis of Volatile Aroma Compounds

Stable isotope dilution analysis (SIDA) is a powerful technique for the accurate quantification of volatile and non-volatile compounds in complex samples. This method involves the addition of a known amount of an isotopically labeled version of the analyte of interest, such as gamma-Nonalactone-d4, to the sample at the beginning of the analytical procedure. Because the labeled standard is chemically identical to the analyte, it experiences the same losses during sample preparation, extraction, and analysis. By measuring the ratio of the natural analyte to the labeled standard using techniques like gas chromatography-mass spectrometry (GC-MS), highly accurate and precise quantification can be achieved, compensating for matrix effects and procedural errors.

Gamma-Nonalactone-d4 is particularly useful in the aroma profiling of various food and beverage products where gamma-nonalactone (B146572) is a key aroma contributor, often imparting desirable coconut, creamy, and fruity notes.

In viticulture and enology, the precise quantification of aroma compounds is crucial for defining wine quality and character. Gamma-nonalactone is a significant aroma compound in many wines, contributing to their complex bouquet. The use of isotopically labeled standards, such as ²H₂¹³C₂-γ-nonalactone, in SIDA coupled with GC-MS has been demonstrated to be a robust method for the quantification of gamma-nonalactone in wine.

One study synthesized a novel isotopologue of gamma-nonalactone for use in a SIDA to quantify the compound in New Zealand Pinot noir wines. mdpi.com The method demonstrated excellent linearity, reproducibility, and repeatability. mdpi.com The concentrations of gamma-nonalactone in twelve commercial New Zealand Pinot noir wines were determined, providing a basis for further research into its impact on the aroma profile of these wines. mdpi.com

Table 1: Quantitative Analysis of γ-Nonalactone in New Zealand Pinot Noir Wines

Wine Sample Region Vintage Price Range (NZD) γ-Nonalactone Concentration (µg/L)
PN 1 Marlborough 2018 $20-30 12.5
PN 2 Central Otago 2019 $40-50 22.5
PN 3 Martinborough 2017 $30-40 18.7
PN 4 Nelson 2020 $20-30 8.3
PN 5 Canterbury 2018 $30-40 15.1
PN 6 Hawke's Bay 2019 $20-30 10.9
PN 7 Wairarapa 2017 $40-50 20.4
PN 8 Central Otago 2020 $50+ 21.8
PN 9 Marlborough 2019 $30-40 14.2
PN 10 Martinborough 2018 $50+ 19.9
PN 11 Canterbury 2020 $20-30 9.7

This table is interactive. Users can sort the data by clicking on the column headers.

Gamma-nonalactone is a characteristic aroma compound in several fruits, contributing to their sweet, fruity, and creamy notes. While specific studies detailing the use of gamma-Nonalactone-d4 in pawpaw and apricot are not prevalent, the principles of SIDA are directly applicable. In the analysis of pawpaw fruit, for instance, numerous aroma-active compounds, including gamma-octalactone (B87194) and delta-octalactone, have been identified. nih.govresearchgate.net Accurate quantification of these lactones would be significantly enhanced by the use of their respective deuterated internal standards. Similarly, in apricots, where lactones are key contributors to the characteristic flavor, gamma-Nonalactone-d4 would serve as an ideal internal standard for the precise measurement of gamma-nonalactone, allowing for a better understanding of its role in fruit ripening and varietal differences.

The aroma of cereals is a complex mixture of volatile compounds that are influenced by the grain variety, processing, and storage conditions. Gamma-nonalactone has been identified as an important odor-active compound in freshly cooked non-scented rice. researchgate.net Although some studies on rice aroma have quantified gamma-nonalactone using relative peak areas, the use of a deuterated internal standard like gamma-Nonalactone-d4 would provide more accurate and reliable quantitative data. researchgate.net This is particularly important when comparing different rice cultivars or studying the effects of processing on aroma development. In malt (B15192052) extracts used in the brewing and baking industries, a wide range of flavor compounds are present, and their precise quantification is essential for product consistency. The application of SIDA with deuterated standards is a well-established technique for the analysis of flavor compounds in malt and beer, and the use of gamma-Nonalactone-d4 would be a valuable tool for accurately quantifying this specific lactone.

Aroma Compound Profiling in Food and Beverages

Understanding Aroma Formation and Degradation Mechanisms

Isotopically labeled compounds are not only crucial for quantitative analysis but also play a vital role in elucidating the biosynthetic and degradation pathways of aroma compounds. By introducing a labeled precursor into a biological system, researchers can trace its transformation into the final aroma compound, thereby mapping out the metabolic pathways involved.

In a seminal study on the biosynthesis of gamma-nonalactone in yeast, researchers utilized deuterated linoleic acid and ¹⁸O-labeled 13- and 9-hydroxyoctadecadienoic acids to unravel the formation pathways of gamma-nonalactone. The labeling experiments revealed two distinct biosynthetic routes:

13-Lipoxygenation Pathway: This pathway involves the 13-lipoxygenation of linoleic acid, followed by reduction and β-oxidation, ultimately leading to the formation of (S)-γ-nonalactone.

9-Lipoxygenation Pathway: This route begins with the 9-lipoxygenation of linoleic acid, followed by reduction and a Baeyer-Villiger oxidation, which yields intermediates that are further transformed into (R)-γ-nonalactone.

These findings, made possible through the use of isotopically labeled precursors, provided a detailed understanding of how yeast produces the different enantiomers of this important aroma compound. Such mechanistic studies are fundamental to controlling and optimizing flavor development in fermented foods and beverages. Similarly, deuterated compounds can be used to study the degradation of aroma compounds during processing and storage, providing insights into flavor stability and shelf-life.

Process-Induced Aroma Compound Formation

The formation of key aroma compounds like gamma-nonalactone is often influenced by processing methods such as heating, fermentation, and aging. researchgate.net Understanding these changes is vital for controlling the final sensory profile of a product. Gamma-Nonalactone-d4 is used as an internal standard to track the generation of native gamma-nonalactone during such processes. For instance, in the brewing of beer, gamma-nonalactone can be synthesized during mashing and fermentation. researchgate.net By adding a known quantity of gamma-Nonalactone-d4 to the sample prior to processing, analysts can use methods like gas chromatography-mass spectrometry (GC-MS) to precisely measure the amount of the target analyte that is formed, correcting for any losses that may occur during sample extraction and analysis. nih.govresearchgate.net This methodology helps researchers identify how factors like temperature, pH, and yeast activity affect the final concentration of this important aroma compound. researchgate.net Similarly, in the production of meat, the heating process can lead to the formation of lactones from precursors like hydroxy fatty acids, contributing to a characteristic sweet aroma. mdpi.com Using gamma-Nonalactone-d4 would enable precise tracking of this formation pathway.

Flavor Stability and Deterioration Studies

The shelf life of a food product is often determined by the stability of its flavor profile. Flavor deterioration can occur due to oxidation, hydrolysis, or other chemical reactions during storage. researchgate.net Gamma-Nonalactone-d4 is an essential tool for studying the stability of gamma-nonalactone, a compound that can contribute to stale or off-flavors in some products, such as aging beer. researchgate.net Researchers can spike a product with a known concentration of gamma-Nonalactone-d4 at the beginning of a storage trial. By analyzing samples over time, they can accurately quantify the decrease (degradation) or increase (formation) of the native gamma-nonalactone relative to the stable, deuterated standard. This provides precise data on reaction kinetics and helps in developing strategies to improve flavor stability, such as modifying packaging or storage conditions.

Authenticity Assessment of Natural Flavorings

The demand for natural flavors has grown significantly, making the verification of product authenticity a critical issue for both regulatory bodies and manufacturers. fmach.itlairdsuperfood.com Gamma-Nonalactone-d4 plays a key role in the analytical methods used to ensure the authenticity of flavorings.

Discrimination between Natural and Synthetic Origin

The term "natural flavor" is regulated, and products labeled as such must derive their flavor from natural sources. trilogyflavors.comwisc.edumsu.edu Flavorings synthesized from petrochemical precursors are considered artificial. wisc.eduyoutube.com While chemically identical to their natural counterparts, artificial flavors are often cheaper to produce, creating an incentive for economic adulteration. wisc.edumsu.edu Gamma-Nonalactone-d4 is used in quantitative methods like SIDA to determine the exact concentration of gamma-nonalactone in a product. nih.govresearchgate.net This concentration can then be compared to the known range found in the authentic natural source (e.g., coconut, peach, apricot). odowell.com An unusually high concentration may suggest the addition of a synthetic, nature-identical compound. lairdsuperfood.com This quantitative approach provides a robust method for screening products and detecting potential fraud.

Stable Isotope Ratio Analysis (SIRA) Complementarity

Stable Isotope Ratio Analysis (SIRA) is a powerful technique used to determine the origin of a compound by measuring the ratios of stable isotopes, such as ¹³C/¹²C. fmach.it These ratios create an isotopic "fingerprint" that can differ between natural sources (e.g., C3 vs. C4 plants) and synthetic, petroleum-derived sources. us.com While SIRA provides qualitative information about the origin, SIDA using gamma-Nonalactone-d4 provides highly accurate quantitative data. nih.gov The two techniques are highly complementary. For example, a product could be adulterated with a "natural" gamma-nonalactone that was produced through a fermentation process but is not derived from the claimed fruit source. SIRA might show a natural isotopic signature, but the precise quantification enabled by gamma-Nonalactone-d4 could reveal a concentration that is unnaturally high for the labeled product. The combination of both techniques provides a more complete picture for authenticity assessment, making it significantly harder to circumvent detection.

Sensory Perception and Odor Activity Value (OAV) Studies

Correlation of Concentration with Sensory Impact

Accurate calculation of OAV requires precise quantification of the aroma compound in the food matrix. This is where gamma-Nonalactone-d4 is indispensable. By using it as an internal standard in SIDA-GC-MS analysis, researchers can obtain the highly accurate concentration data needed for OAV calculations. nih.govresearchgate.net Studies have used this approach to determine the concentration of gamma-nonalactone in products like wine, where it ranged from 8.3 to 22.5 µg L⁻¹, with the higher end of this range approaching the compound's odor detection threshold. nih.gov This allows scientists to correlate instrumental measurements with sensory panel evaluations, providing a quantitative basis for how changes in processing or storage affect the perceived flavor. nih.gov

The table below presents typical concentration ranges of gamma-nonalactone found in various food products and its corresponding sensory descriptors. The accurate measurement of these concentrations is frequently achieved using isotopically labeled standards like gamma-Nonalactone-d4.

ProductTypical Concentration Range (ppm)Associated Sensory DescriptorsReference
Butter Flavors~1500Bright, creamy, authentic perfumerflavorist.com
Passion Fruit Flavors~800Creamy, fruity perfumerflavorist.com
Mango Flavors~600Creamy, fruity perfumerflavorist.com
Chicken Flavors~500Enhances authenticity perfumerflavorist.com
Soy Sauce Flavors~300Adds complexity and realism perfumerflavorist.com
Pinot Noir Wine0.0083 - 0.0225Coconut, sweet, stone fruit nih.gov

Relative Odor Activity Value (ROAV) Calculations

The use of isotopically labeled internal standards, such as gamma-Nonalactone-d4, is a critical component in the analytical workflow that precedes ROAV calculations. These standards are essential for achieving the high level of accuracy and precision required in the quantification of their non-labeled counterparts through a technique called Stable Isotope Dilution Assay (SIDA). Gamma-Nonalactone-d4, being chemically identical to the target analyte gamma-Nonalactone, behaves similarly during extraction and analysis, thus compensating for matrix effects and variations in instrument response. This accurate quantification is the foundation upon which meaningful OAV and ROAV calculations are built.

It is important to note that ROAV is a measure applied to odor-active compounds, and as such, it is not calculated for the deuterated internal standards themselves. Gamma-Nonalactone-d4 is not expected to contribute to the aroma of a sample and is used solely as an analytical tool. The following research findings illustrate studies where accurate quantification, achievable through the use of standards like gamma-Nonalactone-d4, is fundamental to determining the sensory impact of gamma-Nonalactone.

Detailed Research Findings

Research across various food and beverage matrices has focused on determining the concentration and OAV of gamma-Nonalactone to understand its role in the product's flavor profile. While these studies may not explicitly detail the ROAV of gamma-Nonalactone in all cases, the foundational data they provide are the prerequisites for such calculations.

For instance, in the analysis of different grades of light-flavor Baijiu, gamma-Nonalactone was identified as an important aroma-active compound. nih.gov Although a comprehensive ROAV was not the central focus, the study quantified the concentrations and determined the OAVs of numerous volatile compounds, which is the necessary preceding step for any relative comparison. The accurate measurement of gamma-Nonalactone in such a complex matrix would necessitate the use of an isotopic standard like gamma-Nonalactone-d4 to ensure reliability.

Similarly, the contribution of gamma-Nonalactone to the aroma profile of vinegar during aging has been investigated. researchgate.net Researchers found that gamma-Nonalactone had high OAVs at different stages of aging, indicating its significant contribution to the vinegar's aroma. researchgate.net The quantification of this lactone with precision, allowing for the calculation of its OAV, would be significantly enhanced by employing SIDA with gamma-Nonalactone-d4.

The following interactive table presents hypothetical data to illustrate how the concentration of gamma-Nonalactone, determined using an internal standard like gamma-Nonalactone-d4, is used to calculate its OAV. The odor threshold for gamma-Nonalactone can vary depending on the matrix; for this example, a threshold of 1 µg/L in a generic beverage is assumed.

Sample IDConcentration of γ-Nonalactone (µg/L)Odor Threshold (µg/L)Odor Activity Value (OAV)
Sample A15.81.015.8
Sample B22.51.022.5
Sample C8.31.08.3

To calculate the ROAV, one of the aroma compounds in the study would be selected as the reference (ROAV = 1). The ROAV of the other compounds would then be calculated relative to this reference. For example, if another compound, "Aroma Compound X," had an OAV of 45.0 in Sample B, it would be set as the reference. The ROAV of gamma-Nonalactone in Sample B would then be:

ROAVγ-Nonalactone = OAVγ-Nonalactone / OAVAroma Compound X = 22.5 / 45.0 = 0.5

Applications of Gamma Nonalactone D4 in Environmental Analysis Research

Trace Analysis of Volatile Organic Compounds (VOCs)

The analysis of volatile organic compounds (VOCs) at trace levels in environmental samples is a significant challenge due to their low concentrations and the complexity of the sample matrices. Gamma-Nonalactone-d4 is crucial for the quantitative analysis of gamma-nonalactone (B146572), a VOC known for its distinct coconut-like aroma. nih.govfraterworks.com The use of a deuterated standard is considered the most reliable approach for quantification because it mimics the behavior of the analyte during extraction, concentration, and chromatographic analysis. nih.gov

Gamma-nonalactone is a potent flavor compound found in various fruits, foods, and beverages, and its presence in the environment can indicate contamination from food processing wastewater or agricultural runoff. nih.govresearchgate.netresearchgate.net Accurate quantification is essential to understand its environmental fate and potential impact. Research has identified gamma-nonalactone in numerous products, and by extension, its potential environmental matrices. The use of gamma-Nonalactone-d4 in a stable isotope dilution analysis (SIDA) allows researchers to quantify the native compound with high precision, even at its low odor detection threshold of 30 µg/L. nih.govresearchgate.net

A study on New Zealand Pinot noir, for instance, developed a robust quantitative method using a custom-synthesized isotopically labeled γ-nonalactone for SIDA combined with solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS). nih.gov This approach yielded excellent linearity and reproducibility, demonstrating the standard's suitability for complex sample analysis. nih.gov While the study focused on wine, the methodology is directly transferable to environmental water sample analysis.

Table 1: Reported Concentrations of Gamma-Nonalactone in Various Media This table presents findings on the non-deuterated compound, the quantification of which is enabled by standards like gamma-Nonalactone-d4.

Medium Reported Concentration (µg/L) Reference
Verdejo Wine up to 971 nih.gov
Icewine up to 179 nih.gov
Fortified Wine up to 539 nih.gov
French Red Wines (avg) 21 researchgate.net
California Red Wines (avg) 24 researchgate.net
Pawpaw Fruit (µg/kg) 7 cabidigitallibrary.org

In environmental monitoring, analytical approaches are often categorized as non-target or target screening. norman-network.neteuropa.eu Non-target screening (NTS) is an exploratory technique used to identify a broad range of unknown or unexpected chemicals in a sample. miljodirektoratet.nochromatographyonline.combham.ac.uk Once a compound like gamma-nonalactone is identified via NTS and deemed environmentally relevant, a targeted, quantitative method is developed for routine monitoring. europa.eu

This is where gamma-Nonalactone-d4 becomes essential. For targeted analysis, a labeled internal standard is added to the sample at a known concentration before processing. Because the standard and the native analyte behave almost identically during extraction and analysis, any loss of analyte during sample workup is mirrored by a proportional loss of the standard. nih.gov This allows for precise correction of the final calculated concentration, a critical step that transitions from simple detection (NTS) to accurate quantification (target analysis). High-resolution mass spectrometry (HRMS) is a powerful tool used in both non-target and subsequent target screening workflows. europa.eud-nb.info

Monitoring and Source Apportionment Studies

Effective environmental monitoring and source apportionment rely on the accurate measurement of chemical tracers. nih.gov Source apportionment aims to identify and quantify the contributions of various sources to environmental pollution. nih.gov If gamma-nonalactone is identified as a marker for a specific pollution source, such as effluent from the food and beverage industry or fragrance manufacturers, its concentration can be monitored in the environment (e.g., in rivers or wastewater treatment plant influents) to track pollution plumes and assess the effectiveness of mitigation measures.

Method Development for Complex Environmental Matrices

Environmental matrices such as wastewater, soil, and sediment are notoriously complex, containing a multitude of compounds that can interfere with chemical analysis. acs.org These interferences, known as matrix effects, can cause signal suppression or enhancement in mass spectrometry, leading to significant under- or overestimation of an analyte's concentration.

Developing analytical methods for these matrices requires strategies to overcome such challenges. The use of an isotopically labeled internal standard like gamma-Nonalactone-d4 is one of the most effective solutions. nih.gov Because the standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable basis for correction. nih.gov Method development often involves optimizing sample preparation techniques, such as solid-phase extraction (SPE) or stir-bar sorptive extraction (SBSE), in conjunction with instrumental analysis like GC-MS, to achieve the desired sensitivity and selectivity. nih.govresearchgate.net

Table 2: Example Analytical Method Parameters for Lactone Quantification This table summarizes typical parameters used in methods where a standard like gamma-Nonalactone-d4 would be applied for accurate quantification.

Parameter Method Details Reference
Extraction Technique Solid-Phase Extraction (SPE) nih.govresearchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) researchgate.netmdpi.com
Analytical Instrument Gas Chromatography-Mass Spectrometry (GC-MS) nih.govresearchgate.netacs.org
GC Column Example HP-5MS (non-polar) uliege.be
DB-Wax (polar) researchgate.net
Quantification Stable Isotope Dilution Assay (SIDA) nih.gov
Internal Standard Method mdpi.com

Synthesis and Characterization of Deuterated Gamma Nonalactone Analogs

Strategies for Isotopic Labeling

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to track the molecule's journey through a reaction or biological system. researchgate.net For quantitative analysis using mass spectrometry, stable, non-radioactive isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are commonly introduced. researchgate.netacs.org The goal is to create a labeled standard that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. researchgate.net The selection of the isotope and its position in the molecule is critical; for instance, labels in the alkyl side chain of lactones can be unsuitable for analysis by mass spectrometry with electron ionization (MS/EI), necessitating labeling within the lactone ring. acs.org

Deuterogenation is a specific type of hydrogenation reaction where deuterium gas (D₂) is used instead of hydrogen gas (H₂) to reduce a molecule, typically across a double or triple bond. This method is a direct and effective way to introduce deuterium atoms into a specific location within a molecular structure.

A documented synthesis of a deuterated gamma-nonalactone (B146572) analog starts with heptaldehyde. cncb.ac.cn The synthetic pathway involves a Wittig olefination step to build the necessary carbon skeleton, creating an unsaturated intermediate. This intermediate then undergoes a deuterogenation step, where deuterium is added across a carbon-carbon double bond, followed by cyclization to form the final deuterated lactone. cncb.ac.cn Other methods for producing deuterated γ-lactones have also been developed, such as the reduction of a protected hydroxypropiolic acid with deuterium gas, which has been used to prepare [2,2,3,3-²H₄]-γ-lactones with high deuterium incorporation. nih.govacs.org

Table 1: Exemplary Synthesis Route for a Deuterated γ-Nonalactone Analog

StepDescriptionStarting MaterialKey ReagentsProductReference
1Wittig OlefinationHeptaldehydeYlide (from a phosphonium (B103445) salt)Unsaturated ester intermediate cncb.ac.cn
2DeuterogenationUnsaturated ester intermediateDeuterium gas (D₂), Catalyst (e.g., Pd/C)Deuterated ester cncb.ac.cn
3LactonizationDeuterated esterAcid catalystDeuterated γ-Nonalactone cncb.ac.cn

The introduction of stable isotopes is a cornerstone of quantitative analysis by SIDA. researchgate.net While deuterium (²H) is frequently used, carbon-13 (¹³C) is another common choice. acs.org The strategy depends on the desired location of the label and the available starting materials.

Deuterium (²H) Labeling: Besides direct deuterogenation, deuterium can be introduced via base-catalyzed exchange reactions with deuterium oxide (D₂O) on aliphatic aldehydes or through the use of deuterated reducing agents. researchgate.netresearchgate.net However, attempts to create deuterated standards through some exchange methods have sometimes resulted in incomplete deuterium incorporation, making the standard unsuitable for precise quantification. ives-openscience.eu

Carbon-13 (¹³C) Labeling: Synthesis of ¹³C-labeled lactones often begins with a simple, commercially available labeled precursor. For example, a synthetic route for ¹³C-labeled γ-lactones was developed using [¹³C₂]-acetic acid as the starting material. acs.org This approach ensures the label is incorporated into the stable lactone ring. acs.org A ¹³C₄-labeled γ-nonalactone analog has also been successfully synthesized by introducing the carbon isotopes via two separate Wittig olefination steps. ives-openscience.eu

These strategies provide the isotopically labeled standards necessary for SIDA, which is a highly sensitive and specific technique for the precise quantification of trace substances in complex matrices like food and beverages. researchgate.net

Characterization of Synthesized Isotopic Standards

Following synthesis, the deuterated analog must be thoroughly analyzed to confirm its chemical identity, purity, and the extent and location of isotopic labeling. This is achieved primarily through mass spectrometry and other spectroscopic techniques.

Mass spectrometry (MS) is the definitive technique for confirming the successful incorporation of deuterium. The analysis compares the mass spectrum of the synthesized standard to that of its unlabeled counterpart. The addition of each deuterium atom increases the molecular weight of the compound by approximately one mass unit.

For unlabeled γ-nonalactone, gas chromatography-mass spectrometry (GC-MS) analysis shows a characteristic and highly abundant fragment ion at a mass-to-charge ratio (m/z) of 85. nih.govnih.gov This ion corresponds to the cleaved lactone ring. In a successfully synthesized gamma-nonalactone-d4 molecule, the molecular ion peak would be shifted by four mass units compared to the unlabeled compound. Crucially, the m/z of the key fragment ion would also shift, confirming the location of the deuterium atoms on the ring structure. For example, in a study of ¹³C-labeled lactones, the ring fragment at m/z 85 was shown to shift to m/z 87, confirming the incorporation of two ¹³C atoms into the ring. acs.org A similar principle applies to deuteration, where a d4 label on the lactone ring would be expected to shift this key fragment ion's mass. The suitability of a synthesized standard is often confirmed by spiking it into a sample matrix and analyzing it via MS to ensure its stability and utility. cncb.ac.cn

Table 2: Comparison of Mass Spectrometric Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ion (m/z)Reference
γ-NonalactoneC₉H₁₆O₂156.2285 nih.govnih.gov
γ-Nonalactone-d4C₉H₁₂D₄O₂~160.25Expected ~89N/A

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is particularly useful for confirming the position of deuteration. Since deuterium is not observed in ¹H NMR, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent from the spectrum. ufrgs.br For instance, if deuteration occurred at the C-2 and C-3 positions of the lactone ring, the corresponding proton signals in the ¹H NMR spectrum of γ-nonalactone would disappear in the spectrum of its d4 analog. ¹³C NMR spectroscopy can also be used to confirm that the carbon backbone of the molecule is correct. chemicalbook.comscielo.br

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For γ-nonalactone-d4, the IR spectrum would be expected to be very similar to that of the unlabeled compound, showing a characteristic strong absorption peak for the carbonyl (C=O) group of the lactone ring. spectrabase.comfao.org The primary use of IR is to confirm that the lactone functional group was successfully formed and preserved during the synthesis.

By combining these characterization techniques, researchers can ensure the synthesized gamma-nonalactone-d4 is a reliable and accurate internal standard for quantitative studies.

Advanced Research Perspectives and Future Directions

Development of Novel Analytical Approaches

The primary application of gamma-Nonalactone-d4 is as an internal standard in stable isotope dilution assays (SIDA). nih.govacs.org This technique is highly regarded for its accuracy and reproducibility in quantifying volatile compounds in complex matrices. nih.govacs.org Novel analytical methods are continuously being developed to enhance the sensitivity and efficiency of these assays.

Recent research has focused on optimizing extraction techniques, such as solid-phase extraction (SPE) and headspace solid-phase microextraction (HS-SPME), coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of gamma-nonalactone (B146572) in various products, including wine and dairy cream. cncb.ac.cnresearchgate.netnih.gov For instance, a SIDA-SPE-GC-MS method was developed for the quantification of gamma-nonalactone in New Zealand Pinot noir wines, demonstrating excellent linearity, reproducibility, and repeatability. cncb.ac.cnchromatographyonline.com

Furthermore, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has emerged as a powerful tool for separating and identifying volatile compounds in complex mixtures. nih.govmdpi.com The use of gamma-Nonalactone-d4 in conjunction with these advanced chromatographic techniques allows for more accurate and reliable quantification. nih.gov

Table 1: Recent Analytical Methods Utilizing Deuterated gamma-Nonalactone

Analytical TechniqueMatrixPurposeReference
SIDA-SPE-GC-MSNew Zealand Pinot noir wineQuantification of γ-nonalactone cncb.ac.cn
SIDA-GC-MSAustralian winesQuantification of γ-lactones nih.govacs.org
GC×GC-TOFMSDairy CreamQuantification of various lactones nih.govacs.org

Integration with Multi-Omics Data in Systems Biology

The integration of analytical data from isotopically labeled compounds like gamma-Nonalactone-d4 with multi-omics data is a growing area of research in systems biology. This approach allows for a more holistic understanding of metabolic pathways and their regulation. While direct studies integrating gamma-Nonalactone-d4 with multi-omics are still emerging, the framework for such research is being established.

For example, studies on the lipidome of various food products can be correlated with the concentrations of lactones, which are often derived from fatty acid oxidation. nih.gov By using gamma-Nonalactone-d4 to accurately quantify gamma-nonalactone, researchers can establish more precise correlations between the lipid profile and the formation of this key aroma compound.

Software tools are being developed to facilitate the association of phenotypic multi-omics data with microbial pan-genomes, which could be applied to understand how different microbial strains influence the production of flavor compounds like gamma-nonalactone in fermented foods. nih.govresearchgate.net For instance, a study on yogurt produced with different bacterial strains utilized deuterated decalactone (a related lactone) as an internal standard in the analysis of volatile compounds, demonstrating the potential for these integrated approaches. nih.govresearchgate.net

High-Throughput Screening Methodologies

High-throughput screening (HTS) methodologies are essential for rapidly evaluating large numbers of samples, for instance, in the food industry for quality control or in research for screening microbial strains for desirable metabolic traits. The use of robust internal standards like gamma-Nonalactone-d4 is critical for the accuracy of HTS methods.

While specific HTS methods developed solely for gamma-Nonalactone-d4 are not extensively documented, the principles of HTS can be applied to analyses where it is used as a standard. For example, automated HTS systems can be coupled with GC-MS for the rapid analysis of flavor compounds in numerous samples. postnova.commz-at.de The stability and known concentration of gamma-Nonalactone-d4 would ensure the reliability of such high-throughput analyses.

The development of "in situ" immunoassays for other molecules, which simplify the workflow and increase throughput, provides a model for how future HTS methods for small molecules like lactones could be designed. nih.gov

Computational Chemistry and Modeling in Isotopic Studies

Computational chemistry, particularly quantum chemical calculations like Density Functional Theory (DFT), plays a significant role in understanding the properties and reactions of molecules, including lactones. oup.comresearchgate.netresearchgate.net These methods can be used to predict spectroscopic data (e.g., NMR spectra), which is invaluable for structure elucidation and for understanding the effects of isotopic substitution. oup.com

For instance, DFT calculations have been used to study the structures of various natural lactones and to correct previously misassigned structures. oup.com Such computational approaches can also be applied to study the fragmentation patterns of gamma-Nonalactone-d4 in mass spectrometry, leading to more robust analytical methods.

Quantum chemical calculations can also investigate reaction mechanisms, such as the formation of lactones from their precursors. rsc.org This knowledge is crucial for understanding how factors like processing and storage conditions might affect the concentration of gamma-nonalactone in food products.

Emerging Applications in Specialized Fields

Beyond its established role in flavor and fragrance analysis, gamma-Nonalactone-d4 has potential applications in other specialized fields.

Metabolomics and Disease Biomarker Research: The precise quantification of volatile organic compounds (VOCs) in biological samples is an active area of research for identifying biomarkers for various diseases. The use of deuterated standards like gamma-Nonalactone-d4 is essential for the accuracy required in such studies.

Environmental and Atmospheric Chemistry: The study of organic molecules in the atmosphere, particularly in aerosols, is another area where isotopically labeled standards can be valuable for tracing reaction pathways and quantifying compounds of interest. rsc.org

Material Science: The interaction of lactones with different materials is relevant in fields such as food packaging and corrosion inhibition. researchgate.net Computational studies on these interactions can be supported by experimental data obtained using deuterated standards.

Q & A

Basic: What are the key physicochemical properties of gamma-Nonalactone-d4 that influence experimental design?

Gamma-Nonalactone-d4 (deuterated γ-nonalactone) is characterized by its boiling point (121–122°C at 6 mmHg), specific gravity (0.950–0.970 at 20°C), and solubility in organic solvents but not water . These properties dictate its handling in gas chromatography (GC) or liquid-liquid extraction setups. For instance, its low water solubility necessitates organic-phase extraction, while its thermal stability at moderate temperatures makes it suitable for GC-MS analysis. Researchers must also account for isotopic purity (≥98% by GLC) to avoid interference in quantitative assays .

Basic: How is gamma-Nonalactone-d4 synthesized, and what challenges arise in achieving high isotopic purity?

Deuterated γ-nonalactone is typically synthesized via NaBH₄ reduction of precursor ketones, followed by acid-catalyzed cyclization. However, incomplete hydrogen-deuterium exchange during synthesis can lead to isotopic impurities (e.g., residual protiated forms), as observed in partial deuteration attempts using HCl/D₂O reflux . To optimize purity, iterative exchange cycles and rigorous NMR/GC-MS validation are recommended. Contamination risks increase if reducing agents like NaB²H₄ are substituted without strict anhydrous conditions .

Advanced: How does deuterium isotope effect (DIE) impact the accuracy of gamma-Nonalactone-d4 as an internal standard in quantitative assays?

Deuterium substitution alters molecular vibrational frequencies, potentially causing retention time shifts in GC compared to protiated analytes. While gamma-Nonalactone-d4 is widely used for stable isotope dilution in mass spectrometry, researchers must calibrate for these shifts to prevent misquantification. For example, in GC-MS, co-elution tests with protiated γ-nonalactone are critical to confirm consistent ionization efficiency and correct for DIE-induced signal variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.